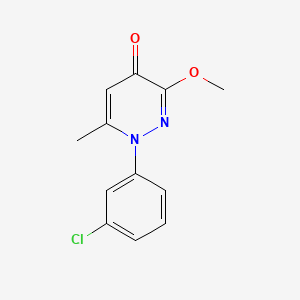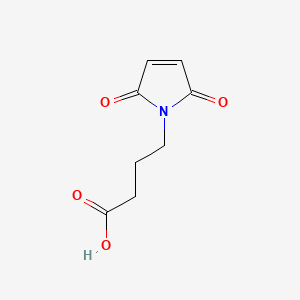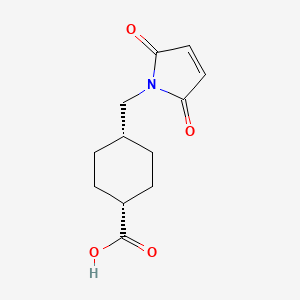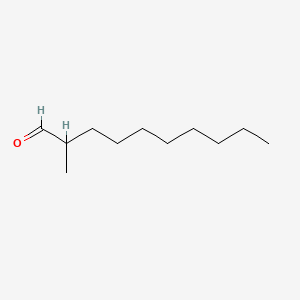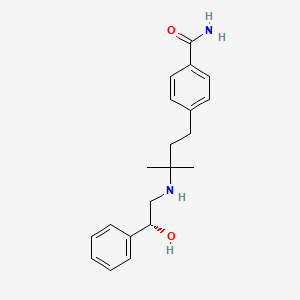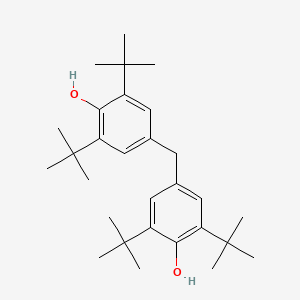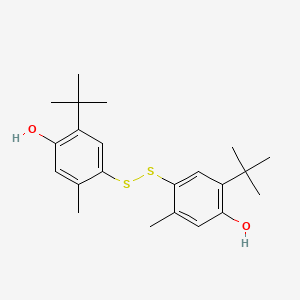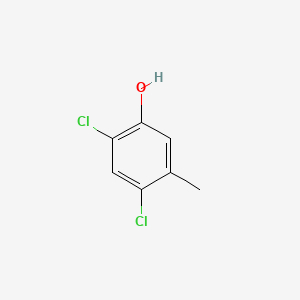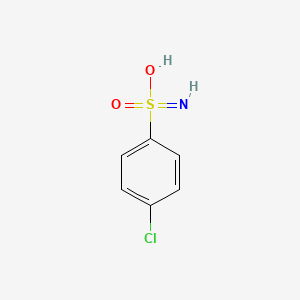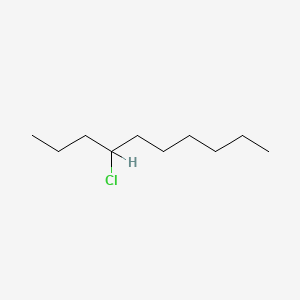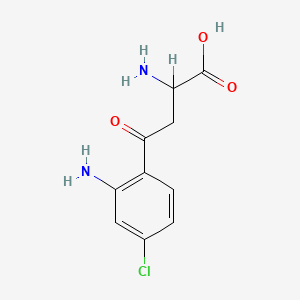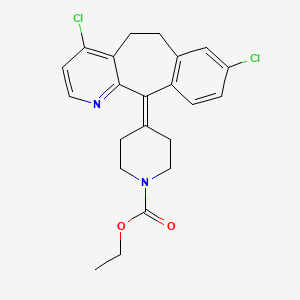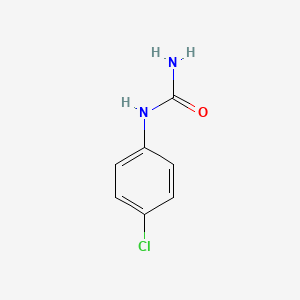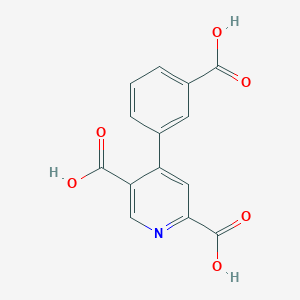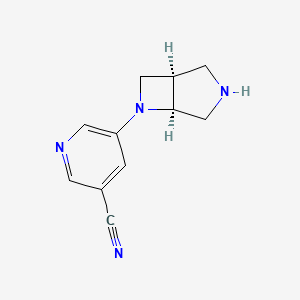
3-Pyridinecarbonitrile, 5-(1R,5S)-3,6-diazabicyclo(3.2.0)hept-6-yl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A-366833 is a drug developed by Abbott which acts a novel nicotinic acetylcholine receptor (nAChR) ligand that binds to the agonist-binding site ([3H]-cytisine) with Ki value of 3.1 nM and exhibits agonist selectivity at alpha4beta2 nAChR relative to the alpha3beta4 nAChR subtype. The analgesic effects of A-366833 were examined across a variety of animal models including the mouse model of writhing pain, the rat models of acute thermal, persistent chemical and neuropathic pain.
科学的研究の応用
Synthesis and Structure-Activity Relationship Studies
- A study by Ji et al. (2007) in "Journal of Medicinal Chemistry" focused on synthesizing and evaluating a series of ligands derived from 3,6-diazabicyclo[3.2.0]heptane for their binding affinity and agonist activity at the alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. The study emphasized the stereo- and regiochemical influences of the 3,6-diazabicyclo[3.2.0]heptane core and the substitution effects on the pyridine ring, leading to several compounds with interesting pharmacological profiles (Ji et al., 2007).
Reaction Mechanisms and Degradation Studies
- Research by Stoodley and Whitehouse (1974) in "Journal of the Chemical Society. Perkin Transactions 1" investigated the mechanism of degradation of benzylpenicillinic and phenoxymethylpenicillinic acid by mercury(II) acetate. This study involved compounds related to 3,6-diazabicyclo[3.2.0]heptane and provided insights into chemical reactions and product formation under specific conditions (Stoodley & Whitehouse, 1974).
Novel Synthesis and Functional Properties
- Girgis, Kalmouch, and Hosni (2004) in "Amino Acids" described the synthesis of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters through the reaction of 2-bromo-3-pyridinecarbonitriles with α-amino acid ester hydrochloride. This research highlighted the innovative approach to constructing amino acid derivatives and evaluated the fluorescence properties of the synthesized pyridines (Girgis, Kalmouch, & Hosni, 2004).
Development of PET Radioligands
- A study by Gao et al. (2012) in "Bioorganic & Medicinal Chemistry" explored the radiosynthesis and in vivo evaluation of a compound as a potential PET tracer for α7 nicotinic acetylcholine receptors. The study provided insights into the synthesis, radiochemical purity, and specific radioactivity of the tracer, emphasizing its potential for imaging cerebral α7-nAChR in mice (Gao et al., 2012).
Pyridine Formation from Azabicyclo[3.2.0]Hept-2-en-4-ones
- Research by Hemming et al. (2011) in "Organic Letters" investigated the formation of pyridines by heating azabicyclo[3.2.0]hept-2-en-4-ones in toluene. This study proposed a key step involving a [2 + 2]-cycloreversion, providing a new pathway for the synthesis of pyridines, which parallels the synthesis of benzenes from cyclopentadienones (Hemming et al., 2011).
特性
CAS番号 |
370882-41-0 |
|---|---|
製品名 |
3-Pyridinecarbonitrile, 5-(1R,5S)-3,6-diazabicyclo(3.2.0)hept-6-yl- |
分子式 |
C11H12N4 |
分子量 |
200.24 g/mol |
IUPAC名 |
5-[(1R,5S)-3,6-diazabicyclo[3.2.0]heptan-6-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H12N4/c12-2-8-1-10(5-13-3-8)15-7-9-4-14-6-11(9)15/h1,3,5,9,11,14H,4,6-7H2/t9-,11-/m1/s1 |
InChIキー |
GPXAWLDGWSBLKM-MWLCHTKSSA-N |
異性体SMILES |
C1[C@@H]2CN([C@@H]2CN1)C3=CN=CC(=C3)C#N |
SMILES |
C1C2CN(C2CN1)C3=CN=CC(=C3)C#N |
正規SMILES |
C1C2CN(C2CN1)C3=CN=CC(=C3)C#N |
外観 |
Solid powder |
その他のCAS番号 |
370882-41-0 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
5-(3,6-diazabicyclo(3.2.0)heptan-6-yl)nicotinonitrile A 366833 A-366833 A366833 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



